Cas no 5216-51-3 (Benzene, 1,1'-ethylidenebis[4-bromo-)
5216-51-3 structure
Product Name:Benzene, 1,1'-ethylidenebis[4-bromo-
CAS No:5216-51-3
MF:C14H12Br2
MW:340.053082466125
CID:4018537
PubChem ID:20795467
Update Time:2025-04-22
Benzene, 1,1'-ethylidenebis[4-bromo- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,1'-ethylidenebis[4-bromo-
- 1,1'-Ethylidenebis[4-bromobenzene]
- BIS(4-BROMOPHENYL)ETHANE
- 1,1'-Ethylidenebis(4-bromobenzene)
- 5216-51-3
- 1,1a(2)-Ethylidenebis[4-bromobenzene]
- 2-bis-(p-bromophenyl) ethane
- DTXSID801295858
- SCHEMBL2400445
-
- Inchi: 1S/C14H12Br2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10H,1H3
- InChI Key: NHBYBFVGNNCZBA-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Br)C=C1)(C1=CC=C(Br)C=C1)C
Computed Properties
- Exact Mass: 339.92853Da
- Monoisotopic Mass: 337.93058Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 0Ų
Benzene, 1,1'-ethylidenebis[4-bromo- Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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